molecular formula C18H16FN3O4 B2534144 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-55-1

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2534144
CAS No.: 894017-55-1
M. Wt: 357.341
InChI Key: KGKWLOJYTGKGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) and a 5-oxopyrrolidin-3-yl group substituted with a 4-fluorophenyl ring. The benzodioxole group contributes to its aromatic and electron-rich character, while the 5-oxopyrrolidinone ring introduces a polar, conformationally constrained element. The 4-fluorophenyl substituent enhances lipophilicity and may influence binding interactions via halogen bonding or π-stacking. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWLOJYTGKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to consolidate existing research findings regarding its biological activity, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 305.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to modulate pathways associated with inflammation and cancer cell proliferation.

Key Mechanisms Include :

  • Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses and cell survival.
  • Antioxidant Activity : It may enhance cellular antioxidant defenses, leading to reduced oxidative stress in various cell types.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.2Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)12.8Inhibition of proliferation
HeLa (Cervical Cancer)10.5Modulation of apoptotic pathways

Case Study Example : A study conducted on A549 cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in preclinical models.

Model Outcome Mechanism
Carrageenan-induced paw edemaSignificant reductionInhibition of COX-2 expression
LPS-induced lung injuryDecreased inflammationSuppression of NF-kB activation

In a carrageenan-induced model, administration of the compound resulted in a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects.

Mechanisms Observed :

  • Nrf2 Activation : The compound appears to activate the Nrf2 pathway, enhancing the expression of antioxidant proteins.
Parameter Control Group Treatment Group
ROS LevelsHighSignificantly Lower
Heme Oxygenase ExpressionBaselineIncreased

In models of oxidative stress-induced neuronal damage, treatment with the compound led to reduced levels of reactive oxygen species (ROS) and increased expression of neuroprotective genes .

Scientific Research Applications

Structural Characteristics

The compound features a benzodioxole moiety , which is commonly associated with psychoactive properties, and a pyrrolidine ring that enhances its biological activity. The presence of a fluorophenyl group contributes to its chemical reactivity and pharmacological profile, indicating potential applications in treating neurological disorders and other conditions.

Medicinal Chemistry

The compound has been explored for its antimicrobial and antimycobacterial properties. In studies, it demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Furthermore, it exhibited antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv, showcasing its potential as a therapeutic agent in treating infections .

Psychoactive Research

Research indicates that derivatives of the benzodioxole structure can exhibit psychoactive effects. For instance, studies on related compounds have shown nonhallucinogenic properties while still influencing neurological pathways . This suggests that 1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea could be investigated further for its effects on mood disorders or cognitive enhancement.

Structure-Activity Relationship Studies

The compound is part of ongoing structure-activity relationship (SAR) studies aimed at optimizing its efficacy and safety profile. Its structural components allow researchers to modify specific parts of the molecule to enhance desired biological activities while minimizing side effects .

  • Antimicrobial Activity Study
    • A study evaluated the antibacterial activity of several urea derivatives, including the target compound. Results indicated notable effectiveness against gram-positive and gram-negative bacteria, establishing its potential as an antimicrobial agent .
  • Psychoactive Properties Assessment
    • Research on related benzodioxole derivatives showed promising results in psychopharmacology, suggesting that modifications to the core structure could yield compounds beneficial for treating anxiety and depression without hallucinogenic effects .
  • SAR Investigations
    • Ongoing SAR studies are focused on understanding how variations in the benzodioxole and pyrrolidine components affect biological activity, aiming to create more potent derivatives for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous urea derivatives with modifications in the aryl or heterocyclic substituents. Key differences in molecular architecture, physicochemical properties, and inferred biological activity are outlined below.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound :
1-(2H-1,3-Benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Benzodioxole
- 4-Fluorophenyl
- 5-Oxopyrrolidinone
~356.31 (estimated) Balanced lipophilicity and hydrogen-bonding capacity; conformational rigidity from pyrrolidinone
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea - 3-Methoxyphenyl
- Phenylamino group
~420.44 Increased electron density from methoxy and amino groups; potential for enhanced solubility
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea - 4-Chlorophenyl
- Dihydrobenzodioxin
~403.83 Higher lipophilicity due to chlorine; dihydrobenzodioxin may improve metabolic stability
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea - 4-Fluorophenyl
- Trifluoromethylphenyl
395.3 Strong electron-withdrawing CF3 group; enhanced metabolic resistance
BB96931 :
1-(2H-1,3-Benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
- Benzodioxole
- Tetrazole ring
356.31 Tetrazole introduces acidity (pKa ~4–5); potential for ionic interactions

Key Observations :

Substituent Effects on Lipophilicity :

  • The 4-fluorophenyl group in the target compound provides moderate lipophilicity, whereas the 4-chlorophenyl analog (Cl > F in hydrophobicity) and trifluoromethylphenyl derivative (CF3 >> F) exhibit progressively higher logP values .
  • The benzodioxole group in the target compound and BB96931 enhances aromatic stacking but may reduce metabolic stability compared to dihydrobenzodioxin .

Urea derivatives with phenylamino or methoxyphenyl groups (e.g., ) may exhibit stronger hydrogen-bond donor/acceptor profiles, favoring solubility but possibly reducing membrane permeability.

Electron-Withdrawing vs. In contrast, the methoxy group in could engage in polar interactions or metabolic oxidation.

Structural Uniqueness: The target compound’s combination of benzodioxole and 5-oxopyrrolidinone is distinct from analogs like BB96931 (tetrazole) or (dihydrobenzodioxin), suggesting divergent biological target profiles.

Research Findings and Implications

  • BB96931 : Likely optimized for targets requiring acidic heterocycles (e.g., kinases or GPCRs) due to its tetrazole moiety .
  • Chlorophenyl Analog : The chlorine atom in may improve binding to halogen-binding pockets in enzymes or receptors.

Preparation Methods

Gamma-Keto Acid Cyclization

Reacting γ-keto-4-fluorophenylbutyric acid with ammonium acetate under reflux in toluene generates the pyrrolidinone ring via intramolecular amidation. This method achieves higher yields (68–72%) but requires stringent anhydrous conditions.

Reductive Amination

4-Fluorophenylglyoxal is treated with methylamine followed by catalytic hydrogenation (Pd/C, H₂, 50 psi), yielding the target amine with 55% efficiency.

Synthesis of the Benzodioxol Amine: 2H-1,3-Benzodioxol-5-Amine

The benzodioxol amine is prepared from sesamol (3,4-methylenedioxyphenol) through nitration and reduction:

Nitration of Sesamol

Sesamol is nitrated using concentrated HNO₃ in acetic acid at 0–5°C, producing 5-nitro-1,3-benzodioxole in 85% yield.

Catalytic Hydrogenation

The nitro intermediate is reduced with H₂ (1 atm) over Raney nickel in ethanol, affording 2H-1,3-benzodioxol-5-amine with >90% purity.

Urea Linkage Formation

The final step involves coupling the two intermediates via urea bond formation. Three primary methods are documented:

Phosgene-Based Coupling

Reacting 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with phosgene (triphosgene as a safer alternative) generates an isocyanate intermediate, which is subsequently treated with 2H-1,3-benzodioxol-5-amine in dichloromethane. Yields range from 65% to 78%.

Reaction Conditions:

  • Solvent: Anhydrous DCM
  • Temperature: 0°C to room temperature
  • Base: Triethylamine (2 eq)

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amines are coupled in THF. This method avoids isocyanate handling but yields are lower (50–60%).

Isocyanate Preformation

2H-1,3-benzodioxol-5-amine is converted to its isocyanate derivative using diphosgene, followed by reaction with the pyrrolidinone amine. This approach achieves 70–75% yields but requires careful stoichiometry.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Phosgene-Based 65–78 ≥95 High efficiency Toxicity concerns
Carbodiimide-Mediated 50–60 90–92 Mild conditions Lower yields
Isocyanate Preformation 70–75 ≥97 Avoids in situ phosgene generation Requires excess reagents

Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve urea bond formation kinetics but complicate purification.
  • Chlorinated solvents (DCM) enhance intermediate solubility but pose environmental risks.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) accelerates urea formation by 20–30% in EDC-mediated reactions.

Purification Techniques

  • Column chromatography (SiO₂, ethyl acetate/hexane) is standard for small-scale synthesis.
  • Recrystallization from ethanol/water mixtures achieves >99% purity for industrial batches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.